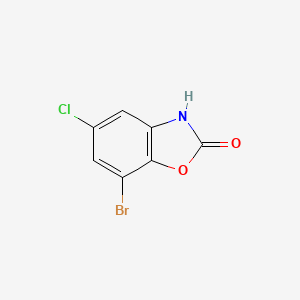

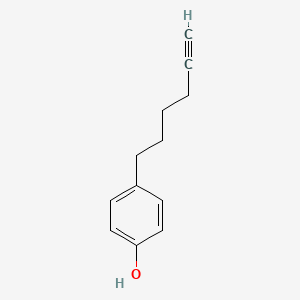

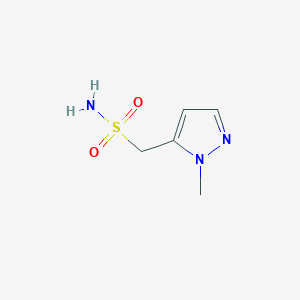

![molecular formula C10H14N4O B6615170 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one CAS No. 1197332-64-1](/img/structure/B6615170.png)

4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one” is a light yellow to brown powder or crystal . It is used for chemical mechanical planarization for tungsten-containing substrates .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another synthesis method involves the conversion of 1-METHYL-4-(6-NITROPYRIDIN-3-YL)PIPERAZINE to 1-METHYL-4-(6-AMINOPYRIDIN-3-YL)PIPERAZINE .Chemical Reactions Analysis

The compound has been used in the synthesis of anti-tubercular agents . It has also been used in the synthesis of 1-{4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol .Physical And Chemical Properties Analysis

The compound is a light yellow to brown powder or crystal . Its molecular weight is 192.22 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one: has been investigated for its potential as an anti-tubercular agent. In a study by Singireddi et al., novel derivatives of this compound were designed, synthesized, and evaluated against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These findings highlight its promise in combating tuberculosis.

Myeloperoxidase (MPO) Inhibition

Aminopyridine derivatives, including 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one , have shown potent inhibition of MPO, an enzyme implicated in oxidative stress and inflammation . Specifically, this compound selectively inhibits MPO over thyroid peroxidase. Its ability to block MPO-dependent vasomotor dysfunction suggests potential therapeutic applications in chronic inflammatory diseases.

Biological Activity and Cytotoxicity

In addition to its anti-tubercular and MPO-inhibitory properties, 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one has been evaluated for cytotoxicity. Notably, it exhibited low toxicity to human embryonic kidney cells (HEK-293), making it a promising candidate for further development .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting potential targets within this bacterial species.

Biochemical Pathways

Related compounds have shown activity against mycobacterium tuberculosis h37ra , indicating that the compound may affect pathways within this organism.

Result of Action

Related compounds have demonstrated anti-tubercular activity , suggesting that this compound may have similar effects.

Eigenschaften

IUPAC Name |

4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(15)7-14/h1-2,5H,3-4,6-7H2,(H2,11,13)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORNSFLABILTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=CN=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(6-Aminopyridin-3-yl)methyl]piperazin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

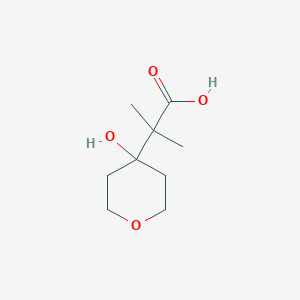

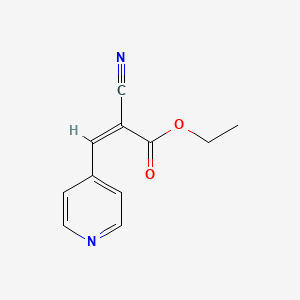

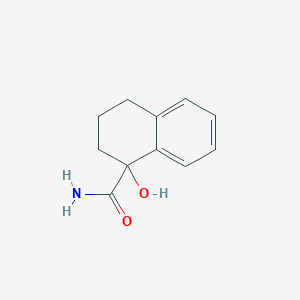

![N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide](/img/structure/B6615111.png)

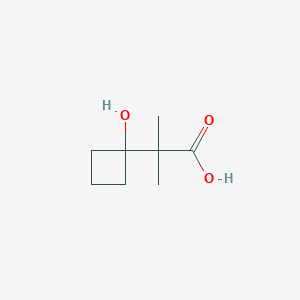

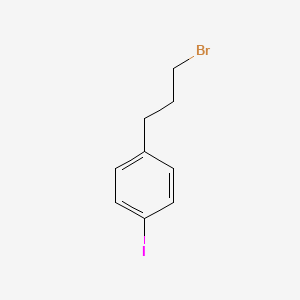

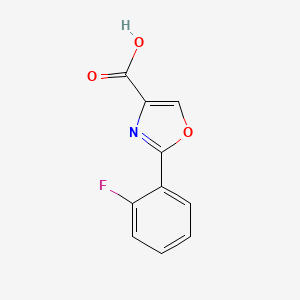

![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)

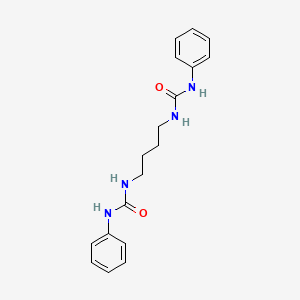

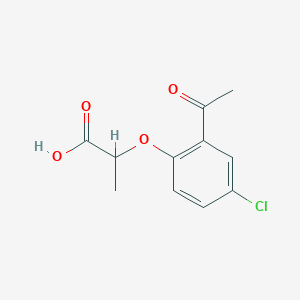

![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)